N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)pyrazine-2-carboxamide hydrochloride
Description
N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)pyrazine-2-carboxamide hydrochloride is a structurally complex molecule featuring a pyrazine-2-carboxamide core substituted with a 6-bromobenzo[d]thiazol-2-yl group and a 2-morpholinoethyl moiety. Although direct synthesis or characterization data for this compound are absent in the provided evidence, its structural analogs—such as pyrazine-carboxamides and bromobenzo[d]thiazol derivatives—demonstrate diverse biological activities, including antiviral, anticonvulsant, and antimycobacterial properties . The hydrochloride salt form likely enhances aqueous solubility, a critical factor for drug delivery .
Properties
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)pyrazine-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN5O2S.ClH/c19-13-1-2-14-16(11-13)27-18(22-14)24(6-5-23-7-9-26-10-8-23)17(25)15-12-20-3-4-21-15;/h1-4,11-12H,5-10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAAOXHOKMIRTOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN(C2=NC3=C(S2)C=C(C=C3)Br)C(=O)C4=NC=CN=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)pyrazine-2-carboxamide hydrochloride typically involves multi-step organic reactions The process may start with the preparation of the benzo[d]thiazole ring, followed by bromination to introduce the bromine atom The pyrazine ring is then synthesized and coupled with the brominated benzo[d]thiazole
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)pyrazine-2-carboxamide hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The bromine atom in the benzo[d]thiazole ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)pyrazine-2-carboxamide hydrochloride would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Haemolytic Activity
Haemolytic activity is a critical safety parameter for therapeutic compounds. N-(6-bromobenzo[d]thiazol-2-yl)acetamide (Entry 2) exhibits 44.628 ± 0.369% erythrocyte lysis, comparable to aryl-substituted analogs like 3e (44.425 ± 0.181%) and 3a (42.123 ± 0.479%) (Table 1) . However, the addition of a morpholinoethyl-pyrazine group in the target compound might alter this profile, as polar substituents often reduce membrane disruption.
Table 1. Haemolytic Activity of Benzo[d]thiazol-2-yl Acetamides
| Compound | % Lysis of RBC (Mean ± SD) |
|---|---|
| N-(6-bromobenzo[d]thiazol-2-yl)acetamide (2) | 44.628 ± 0.369 |
| 3e | 44.425 ± 0.181 |
| 3a | 42.123 ± 0.479 |
Antiviral Activity
Pyrazine-carboxamide conjugates with benzo[d]thiazol motifs show promise against SARS-CoV-2. For example, (S)-N-(1-(benzo[d]thiazol-2-yl)-2-phenylethyl)pyrazine-2-carboxamide (12i) exhibits significant antiviral potency, with a selectivity index (SI) surpassing Favipiravir . However, bromine’s electron-withdrawing effect could reduce binding affinity compared to electron-donating groups in other derivatives .
Antimycobacterial and Antifungal Activity
Pyrazine-carboxamides with halogenated aryl groups, such as 5-tert-butyl-6-chloro-N-(5-bromo-2-hydroxyphenyl)pyrazine-2-carboxamide (27), demonstrate potent antimycobacterial activity (IC50 = 41.9 µmol·L⁻¹) . The target compound’s bromobenzo[d]thiazol group may similarly enhance lipophilicity and target engagement, though its morpholinoethyl chain could reduce membrane penetration compared to hydroxyl or thiazole substituents .
Structural and Physicochemical Comparisons
- Morpholinoethyl vs. Triazole/Thiazole Substituents: The morpholinoethyl group in the target compound provides a balance of hydrophilicity and conformational flexibility, contrasting with rigid heterocycles like triazole or thiazole in anticonvulsant analogs (e.g., 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-alkoxybenzo[d]thiazol-2-yl)acetamide) . This flexibility may improve target selectivity but reduce metabolic stability.
- Bromine vs. Nitro/Amino Substituents: Corrosion inhibitors like N-(6-aminobenzo[d]thiazol-2-yl)benzamide (ABTB) highlight how nitro or amino groups influence electronic properties and bioactivity . Bromine’s steric and electronic effects may enhance binding to hydrophobic enzyme pockets compared to these groups.
Q & A
Q. What are the key synthetic pathways for N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)pyrazine-2-carboxamide hydrochloride?
- Methodological Answer : The synthesis typically involves sequential coupling reactions. First, the benzo[d]thiazole core is functionalized via bromination at the 6-position. Next, a carboxamide linkage is formed between the pyrazine-2-carboxylic acid derivative and the morpholinoethylamine group. Key steps include:
- Condensation : Reaction of 6-bromobenzo[d]thiazol-2-amine with pyrazine-2-carbonyl chloride under anhydrous conditions (e.g., THF, 0–5°C) .
- Alkylation : Introduction of the morpholinoethyl group using N-(2-chloroethyl)morpholine in the presence of a base (e.g., K₂CO₃) at reflux .
- Hydrochloride Salt Formation : Final treatment with HCl gas in ethanol to precipitate the hydrochloride salt .
Purity is optimized via recrystallization (e.g., ethanol/water mixtures) and monitored by TLC/HPLC .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments and confirms substitution patterns (e.g., bromine-induced deshielding in the benzo[d]thiazole ring) .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, distinguishing isotopic peaks from bromine (⁷⁹Br/⁸¹Br) .
- HPLC : Quantifies purity (>95% typically required for biological assays) using reverse-phase C18 columns and UV detection .
- Elemental Analysis : Confirms C, H, N, S, and Br content within ±0.4% theoretical values .
Advanced Research Questions
Q. How can researchers design experiments to assess the compound’s interaction with biological targets (e.g., kinases or receptors)?
- Methodological Answer :
- In Vitro Binding Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure affinity (Kd) against purified targets (e.g., EGFR kinase) .
- Molecular Docking : Perform computational modeling (AutoDock Vina, Schrödinger Suite) to predict binding modes, leveraging the bromine atom’s hydrophobic interactions and the morpholino group’s solubility .
- Cellular Assays : Evaluate cytotoxicity (MTT assay) and target inhibition (Western blot for phosphorylated proteins) in cancer cell lines (e.g., HeLa, MCF-7) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Analysis : Compare analogs (e.g., 6-fluoro vs. 6-bromo substituents) to isolate electronic/hydrophobic effects. For example, bromine’s bulk may reduce off-target binding compared to fluorine .
- Meta-Analysis : Aggregate data from multiple assays (e.g., IC₅₀ variations in kinase panels) using statistical tools (Prism, R) to identify outliers .
- Crystallographic Validation : Resolve target-bound structures via X-ray crystallography (SHELX refinement ) to confirm binding hypotheses .
Q. How is X-ray crystallography applied to elucidate the compound’s structural features?
- Methodological Answer :
- Crystal Growth : Diffraction-quality crystals are obtained via vapor diffusion (e.g., 1:1 DMSO/water) at 4°C .
- Data Collection : Use synchrotron radiation (λ = 0.98 Å) to resolve heavy atoms (Br, S). SHELX programs process data, with R-factors < 0.05 for high-resolution (<1.2 Å) datasets .
- Electron Density Maps : Highlight the bromobenzo[d]thiazole’s planar geometry and hydrogen bonding between the morpholino group and solvent molecules .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
